molecular formula C17H17N3O3 B430567 N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide CAS No. 351163-44-5

N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide

Cat. No.: B430567
CAS No.: 351163-44-5
M. Wt: 311.33g/mol
InChI Key: JYAHUPJSYMRNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydroquinazolinone core, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The initial step involves the condensation of anthranilic acid with an appropriate aldehyde to form the quinazolinone core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Acetylation: The final step involves the acetylation of the quinazolinone derivative to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halides or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research suggests it may have therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one share structural similarities.

    Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine are related due to the presence of the methoxyphenyl group.

Uniqueness

N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

351163-44-5

Molecular Formula

C17H17N3O3

Molecular Weight

311.33g/mol

IUPAC Name

N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide

InChI

InChI=1S/C17H17N3O3/c1-10(21)19-17-18-9-14-15(20-17)7-12(8-16(14)22)11-3-5-13(23-2)6-4-11/h3-6,9,12H,7-8H2,1-2H3,(H,18,19,20,21)

InChI Key

JYAHUPJSYMRNRP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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